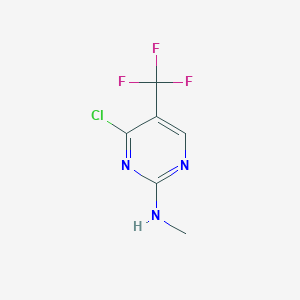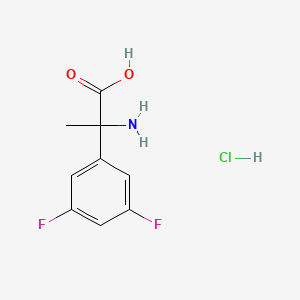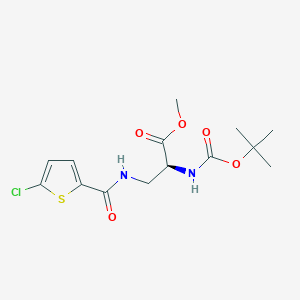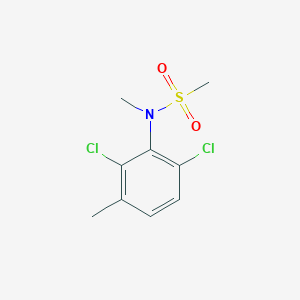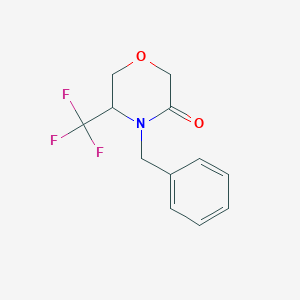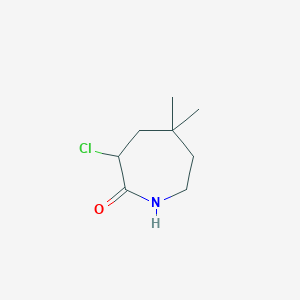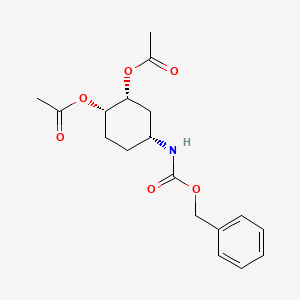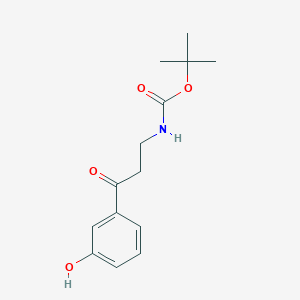
Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate
Descripción general
Descripción
Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, features a tert-butyl group attached to a carbamate moiety, which is linked to a 3-hydroxyphenyl group and a 3-oxopropyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-hydroxybenzoic acid and tert-butyl isocyanate.
Reaction Steps: The first step involves the formation of an intermediate by reacting 3-hydroxybenzoic acid with tert-butyl isocyanate under controlled conditions. This intermediate is then subjected to further reactions to introduce the 3-oxopropyl group.
Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is carefully controlled to ensure the desired product formation.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific period.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Scale-Up: The process is scaled up to produce larger quantities, ensuring that the reaction conditions are optimized for industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group on the phenyl ring is oxidized to form a quinone derivative.
Reduction: Reduction reactions can convert the carbamate group to an amine, resulting in a different functional group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives are the major products formed from oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions.
Substitution Products: Various substituted carbamates are formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. Medicine: It is investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects. Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, leading to inhibition or activation of certain biochemical pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity of the compound to its targets.
Comparación Con Compuestos Similares
Tert-butyl (3-hydroxyphenyl)carbamate: This compound lacks the 3-oxopropyl group and has different reactivity and biological properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is an antioxidant used in the stabilization of polymers and has a different structure and function.
Uniqueness: Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is unique due to its combination of the tert-butyl group, hydroxyl group, and carbamate moiety, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-hydroxyphenyl)-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-12(17)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFLRNPZLSHEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B8104592.png)
![[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]azanium;chloride](/img/structure/B8104593.png)
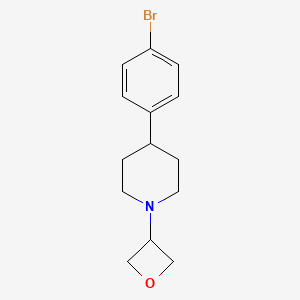
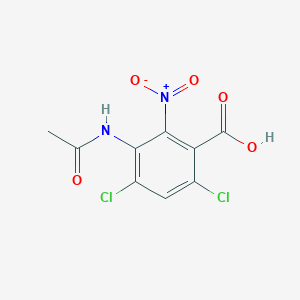
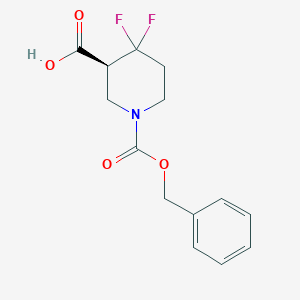
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8104626.png)
![Pyrrolo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B8104637.png)
